molecular formula C9H17N3O2 B14311729 Octyl carbonazidate CAS No. 113402-57-6

Octyl carbonazidate

Cat. No.: B14311729
CAS No.: 113402-57-6
M. Wt: 199.25 g/mol
InChI Key: KSIOIJHNENBTOT-UHFFFAOYSA-N
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Description

Octyl carbonazidate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. It is primarily known for its role in facilitating certain types of chemical reactions, particularly those involving nitrene transfer and cyclization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl carbonazidate can be synthesized through a series of chemical reactions involving the introduction of an azide group into an octyl chain. One common method involves the reaction of octyl alcohol with a chlorinating agent to form octyl chloride, which is then reacted with sodium azide to produce octyl azide. The final step involves the reaction of octyl azide with a carbonyl compound to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octyl carbonazidate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Octyl carbonazidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl carbonazidate involves its ability to act as a nitrene donor in chemical reactions. The compound undergoes intramolecular nitrene C−H insertion reactions, facilitated by catalysts such as cytochrome P450 enzymes. This process involves the abstraction of a hydrogen atom followed by radical recombination, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbonazidate
  • Allyl carbonazidate
  • Silyl alkynyl carbonazidate

Uniqueness

Octyl carbonazidate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions and specific steric effects .

Properties

CAS No.

113402-57-6

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

octyl N-diazocarbamate

InChI

InChI=1S/C9H17N3O2/c1-2-3-4-5-6-7-8-14-9(13)11-12-10/h2-8H2,1H3

InChI Key

KSIOIJHNENBTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)N=[N+]=[N-]

Origin of Product

United States

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